molecular formula C17H14N2 B12298404 (E)-N-benzyl-1-(quinolin-3-yl)methanimine

(E)-N-benzyl-1-(quinolin-3-yl)methanimine

Cat. No.: B12298404
M. Wt: 246.31 g/mol
InChI Key: DMCZISRTSQGYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-1-(quinolin-3-yl)methanimine is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (–RC=N–) Schiff bases are typically synthesized by the condensation of an active carbonyl compound with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-1-(quinolin-3-yl)methanimine can be achieved through the condensation reaction between quinoline-3-carbaldehyde and benzylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for about 1 hour. The resulting solution is then allowed to cool, leading to the formation of the desired Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-1-(quinolin-3-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Benzyl-1-(quinolin-3-yl)methanamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-benzyl-1-(quinolin-3-yl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-benzyl-1-(quinolin-3-yl)methanimine involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, stabilizing them in different oxidation states. This coordination ability is crucial for its role as a ligand in coordination chemistry. Additionally, its biological activity may be attributed to its ability to interact with cellular components, disrupting microbial cell functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-benzyl-1-(quinolin-3-yl)methanimine is unique due to its specific structural features, such as the presence of both a benzyl group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-benzyl-1-quinolin-3-ylmethanimine

InChI

InChI=1S/C17H14N2/c1-2-6-14(7-3-1)11-18-12-15-10-16-8-4-5-9-17(16)19-13-15/h1-10,12-13H,11H2

InChI Key

DMCZISRTSQGYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.